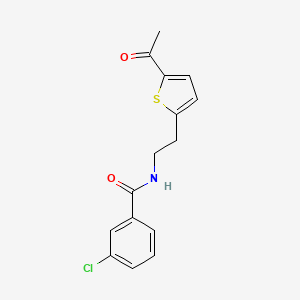

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide is a synthetic organic compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a chlorobenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Ethylation: The acetylated thiophene is reacted with an ethylating agent, such as ethyl bromide, under basic conditions.

Formation of the Benzamide Moiety: The final step involves the reaction of the ethylated thiophene with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Substitution: The chlorine atom in the benzamide moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol-substituted benzamides

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has shown that N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Studies reveal that it induces cytotoxic effects in a dose-dependent manner. For instance, treatment of MCF-7 breast cancer cells resulted in a notable decrease in cell viability, with IC50 values indicating effective concentration levels for therapeutic use.

Anti-inflammatory Effects

this compound has also been evaluated for its anti-inflammatory potential. In experiments using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

The biological activities of this compound can be summarized as follows:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer cells) | IC50 = 15 µM after 48h | 2023 |

| Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-alpha by ~50% | 2025 |

Material Science

Beyond biological applications, this compound is being explored for its potential in material science. Its unique chemical structure allows for the development of organic semiconductors and other electronic materials. The compound's electronic properties are under investigation to assess its suitability for applications in electronic devices and corrosion inhibitors.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Study on Antimicrobial Activity (2024)

Objective: To assess efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).

Anticancer Activity Evaluation (2023)

Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mecanismo De Acción

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide depends on its specific application:

Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Materials Science: In organic semiconductors, the thiophene ring can facilitate charge transport through π-π stacking interactions, enhancing the material’s conductivity.

Comparación Con Compuestos Similares

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chlorobenzamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H14ClN\O

- Molecular Weight : 253.72 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to modulate nAChRs, which are implicated in neurotransmission and neuroprotection .

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells against oxidative stress and may play a role in preventing various diseases.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory disorders. In vitro studies indicate that it can downregulate pro-inflammatory cytokines, offering a therapeutic avenue for conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary research has indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, exhibiting cytotoxic effects that warrant further investigation into its mechanism of action and potential as an anticancer agent.

Case Studies and Research Findings

- Study on nAChR Modulation :

- Antioxidant Activity Assessment :

- Anti-inflammatory Mechanism :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWQTLJLHYSWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.